Procalcitonin is classified as a member of the calcitonin gene family. It originates from the CALC-1 gene located on chromosome 11. The synthesis begins with preprocalcitonin, which undergoes cleavage to form procalcitonin (116 amino acids) and ultimately leads to the production of calcitonin (32 amino acids), katacalcin (21 amino acids), and N-terminal procalcitonin (57 amino acids) through post-translational modifications .
Procalcitonin is synthesized in response to inflammatory stimuli, particularly during bacterial infections. The synthesis process involves:
The rapid increase in procalcitonin levels occurs within 6 to 12 hours post-infection, with a half-life ranging from 20 to 24 hours . This makes it a valuable marker for monitoring infection progression and response to treatment.
The molecular structure of procalcitonin consists of 116 amino acids. The specific sequence allows for its cleavage into smaller peptides that have distinct biological activities. The structure can be represented as follows:
The structural integrity of procalcitonin is crucial for its function as a biomarker .
Procalcitonin does not participate in traditional chemical reactions but serves as a biochemical marker that reflects the body's response to infection. Its levels correlate with the severity of bacterial infections and can be measured using various immunoassay techniques, including:
Procalcitonin functions as a biomarker rather than an active participant in biochemical pathways. Its mechanism involves:
These properties make procalcitonin an effective biomarker for clinical diagnostics .
Procalcitonin has several applications in clinical medicine:
The CALC-1 gene (Calcitonin-I gene), located on chromosome 11, governs procalcitonin (PCT) synthesis. This gene encodes a 141-amino acid precursor called preprocalcitonin, which undergoes post-translational modification to yield PCT—a 116-amino acid prohormone with a molecular weight of ~13 kDa [1] [6]. The CALC-1 gene exhibits complex alternative splicing, generating two distinct PCT transcripts (PCT-I and PCT-II) alongside mRNA for calcitonin gene-related peptide-I (CGRP-I) [2]. Under physiological conditions, CALC-1 expression is restricted primarily to thyroidal C-cells. However, during systemic inflammation, extrathyroidal tissues activate this gene via unique promoter regions responsive to inflammatory mediators [6] [8].
Table 1: Key Features of CALC-1 Gene Products
Transcript | Length (aa) | Primary Site of Expression | Inflammatory Response |
---|---|---|---|
PCT-I | 116 | Thyroid C-cells, Extrathyroidal tissues | Strongly upregulated |
PCT-II | Variant | Lung, Liver, Kidney | Moderately upregulated |
CGRP-I | 37 | Neuronal tissues | Weakly upregulated |
PCT expression during bacterial sepsis is driven by specific proinflammatory cytokines:
Table 2: Cytokine Effects on PCT Expression
Cytokine | Target Cells | Signaling Pathway | Time to Peak Effect |
---|---|---|---|
IL-1β | Hepatocytes, Monocytes | NF-κB | 3–4 hours |
TNF-α | Adipocytes, Lung cells | NF-κB, MAPK | 4–6 hours |
IL-6 | Hepatocytes, Keratinocytes | JAK-STAT | 6–8 hours |
Interferon-γ (IFN-γ) critically differentiates bacterial from viral infections by suppressing PCT:
Under homeostasis, PCT is exclusively produced by thyroidal neuroendocrine C-cells and processed into calcitonin for calcium regulation [1] [10]. During systemic inflammation, a paradigm shift occurs:
The liver is the primary site of PCT synthesis in sepsis and trauma:
Table 3: Tissue-Specific PCT Production in Inflammation
Tissue/Organ | PCT Concentration (ng/g) | Primary Inducers | Clinical Association |
---|---|---|---|
Liver | 4.0 | LPS, IL-6, DAMPs | Sepsis, Trauma, Liver failure |
Kidney | 2.3 | TNF-α, IL-1β | Septic shock, Acute kidney injury |
Lung | 1.8 | Bacterial endotoxins | Pneumonia, ARDS |
Adipose | 1.5 | IL-6, Glucose-dependent insulinotropic polypeptide | Peritonitis, Metabolic inflammation |
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8